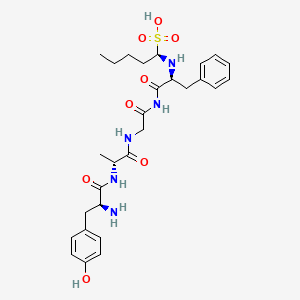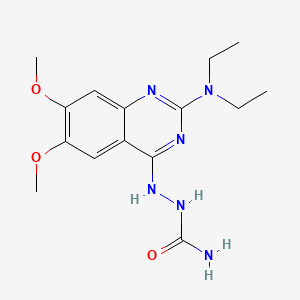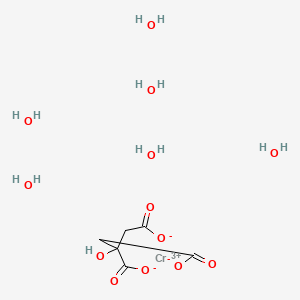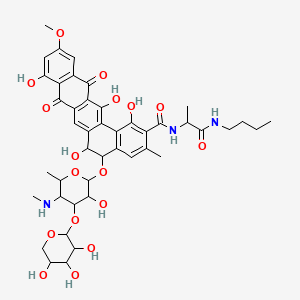
Dodecanoic acid, (1R)-1-(2-(((1S)-1-carboxy-2-((2-deoxy-3-O-((3R)-1-oxo-3-((1-oxododecyl)oxy)tetradecyl)-2-(((3R)-1-oxo-3-((1-oxododecyl)oxy)tetradecyl)amino)-4-O-phosphono-beta-D-glucopyranosyl)oxy)ethyl)amino)-2-oxoethyl)dodecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoic acid, (1R)-1-(2-(((1S)-1-carboxy-2-((2-deoxy-3-O-((3R)-1-oxo-3-((1-oxododecyl)oxy)tetradecyl)-2-(((3R)-1-oxo-3-((1-oxododecyl)oxy)tetradecyl)amino)-4-O-phosphono-beta-D-glucopyranosyl)oxy)ethyl)amino)-2-oxoethyl)dodecyl ester is a complex organic compound It is characterized by its long-chain fatty acid structure and multiple functional groups, including carboxylic acid, ester, and phosphono groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the preparation of the dodecanoic acid backbone, followed by the introduction of various functional groups through reactions such as esterification, amidation, and phosphorylation. Each step would require careful control of reaction conditions, including temperature, pH, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carboxylic acid and ester groups.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions may occur at the ester and amide linkages.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for esterification and amidation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its interactions with biological membranes or its role in cellular signaling pathways.
Medicine
Industry
In industry, the compound could be used in the formulation of specialty chemicals, such as surfactants or emulsifiers, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in drug delivery, the ester and amide bonds might be hydrolyzed in the body to release active pharmaceutical ingredients. In biological systems, the compound might interact with cell membranes or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Lauric Acid: A simpler fatty acid with a similar dodecanoic acid backbone.
Phospholipids: Compounds with similar phosphono groups and amphiphilic properties.
Glycolipids: Molecules with similar glycosylated structures.
Uniqueness
What sets this compound apart is its combination of multiple functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
216013-87-5 |
|---|---|
Molecular Formula |
C87H163N2O19P |
Molecular Weight |
1572.2 g/mol |
IUPAC Name |
(2S)-2-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-4-[(3R)-3-dodecanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C87H163N2O19P/c1-7-13-19-25-31-37-43-49-55-61-72(103-79(93)64-58-52-46-40-34-28-22-16-10-4)67-77(91)88-75(86(97)98)71-102-87-83(89-78(92)68-73(62-56-50-44-38-32-26-20-14-8-2)104-80(94)65-59-53-47-41-35-29-23-17-11-5)85(84(76(70-90)106-87)108-109(99,100)101)107-82(96)69-74(63-57-51-45-39-33-27-21-15-9-3)105-81(95)66-60-54-48-42-36-30-24-18-12-6/h72-76,83-85,87,90H,7-71H2,1-6H3,(H,88,91)(H,89,92)(H,97,98)(H2,99,100,101)/t72-,73-,74-,75+,76-,83-,84-,85-,87-/m1/s1 |
InChI Key |
SONREIMFTLIQMT-WDOKLUTQSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


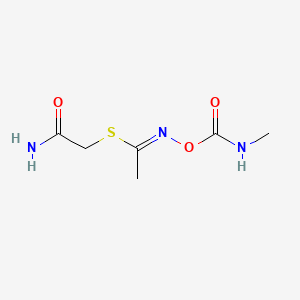
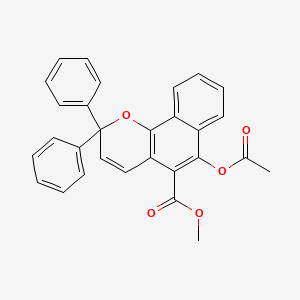
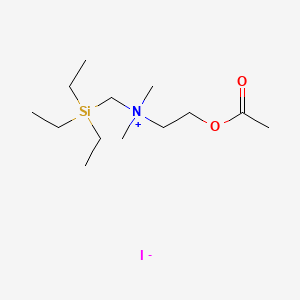
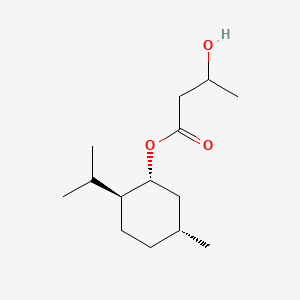



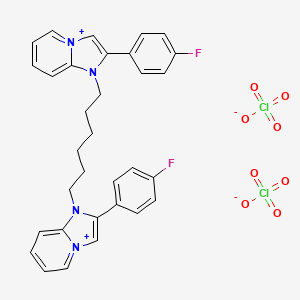
![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
